5-Bromo-2-cyclohexylaminopyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

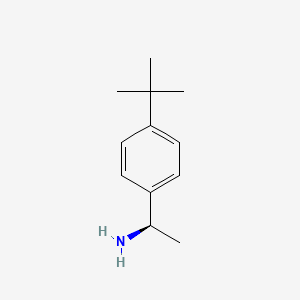

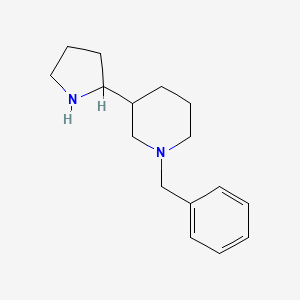

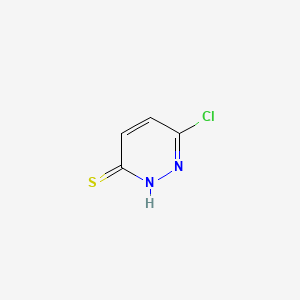

5-Bromo-2-cyclohexylaminopyrimidine is a compound that falls within the broader class of pyrimidine derivatives, which are nitrogen-containing heterocyclic compounds. While the specific compound 5-Bromo-2-cyclohexylaminopyrimidine is not directly mentioned in the provided papers, related compounds such as 5-bromo-2-hydroxy pyrimidine and 5-bromo-2-iodopyrimidine are discussed, indicating the relevance of bromine substitution on the pyrimidine ring and its impact on the chemical and physical properties of these compounds .

Synthesis Analysis

The synthesis of brominated pyrimidine derivatives can be achieved through various methods. For instance, 5-bromo-2-iodopyrimidine is synthesized using selective palladium-catalyzed cross-coupling reactions, which is a method that could potentially be adapted for the synthesis of 5-Bromo-2-cyclohexylaminopyrimidine . Additionally, the synthesis of 5-substituted pyrimidine derivatives, including bromination, is described, which involves alkylation or cyclization reactions followed by treatment with bromotrimethylsilane and hydrolysis . These methods provide a foundation for the synthesis of various brominated pyrimidine compounds.

Molecular Structure Analysis

The molecular structure of brominated pyrimidines can be complex, as evidenced by the crystal and molecular structure analysis of (E)-5-(2-bromovinyl-2'-deoxyuridine), which shows conformational features similar to thymidine and a complicated three-dimensional hydrogen bond network . This suggests that the introduction of bromine and other substituents can significantly affect the molecular conformation and intermolecular interactions of pyrimidine derivatives.

Chemical Reactions Analysis

Brominated pyrimidines can undergo various chemical reactions, including palladium-catalyzed cross-coupling and Buchwald–Hartwig amination, as well as direct aromatic substitution . These reactions are facilitated by the presence of halogen functionalities, which make these compounds versatile synthetic intermediates for further diversification. The reactivity of these compounds can be exploited in the synthesis of more complex molecules, including those with potential antiviral activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrimidines can be studied using spectroscopic techniques such as FT-IR, FT-RAMAN, NMR, and UV–Vis. For example, 5-bromo-2-hydroxy pyrimidine has been investigated spectroscopically, revealing insights into its molecular geometry, vibrational wavenumbers, and electronic properties . These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications in pharmaceuticals and chemical synthesis.

Applications De Recherche Scientifique

- Specific Scientific Field: Medicinal Chemistry .

- Summary of the Application: 5-Bromo-2-cyclohexylaminopyrimidine has been used in the synthesis of 5-bromo-2-aryl benzimidazole derivatives . These derivatives have been evaluated for their inhibitory activity against the α-glucosidase enzyme, which plays a crucial role in the management of diabetes .

- Methods of Application or Experimental Procedures: The synthesis of 5-bromo-2-aryl benzimidazole derivatives involved various chemical reactions, and the resulting compounds were characterized using different spectroscopic techniques . The compounds were then evaluated for their in vitro α-glucosidase inhibitory activities .

- Results or Outcomes: Twenty-three out of twenty-five synthesized compounds showed excellent to moderate α-glucosidase inhibitory activity, with IC50 values ranging from 12.4 to 103.2 μM . Especially, compound 17 (IC50 = 8.34 ± 0.02 μM) was found to be five-fold more active than the standard drug acarbose (IC50 = 38.25 ± 0.12 μM) .

Safety And Hazards

5-Bromo-2-cyclohexylaminopyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Propriétés

IUPAC Name |

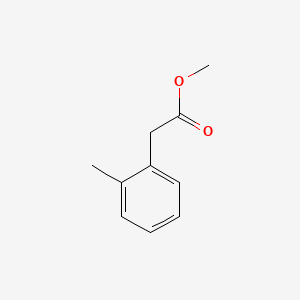

5-bromo-N-cyclohexylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGGKWPYPCIJAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407413 |

Source

|

| Record name | 5-BROMO-2-CYCLOHEXYLAMINOPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-cyclohexylaminopyrimidine | |

CAS RN |

886366-17-2 |

Source

|

| Record name | 5-Bromo-N-cyclohexyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886366-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-BROMO-2-CYCLOHEXYLAMINOPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1277266.png)